Cas no 92513-34-3 (2,7,8-Trimethylquinoline-3-carboxylic Acid)

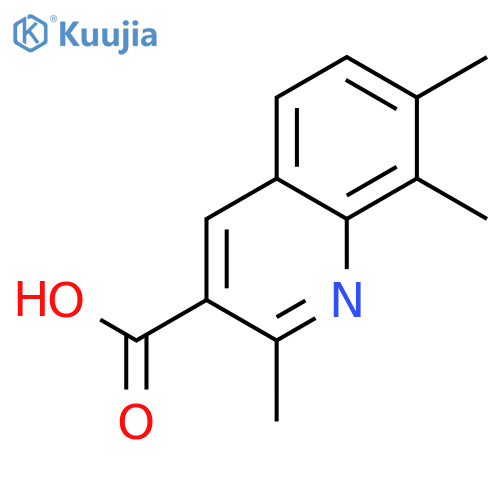

92513-34-3 structure

商品名:2,7,8-Trimethylquinoline-3-carboxylic Acid

CAS番号:92513-34-3

MF:C13H13NO2

メガワット:215.247823476791

MDL:MFCD08437591

CID:891664

PubChem ID:329773387

2,7,8-Trimethylquinoline-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID

- 2,7,8-TRIMETHYLQUINOLINE-3-CARBOXYLIC ACID

- 7,8-Dimethylquinaldine-3-carboxylic acid

- QU148

- 2,7,8-Trimethylquinoline-3-carboxylic acid, AldrichCPR

- 92513-34-3

- MFCD08437591

- DTXSID30588902

- AB45161

- CS-0458063

- 2,7,8-Trimethylquinoline-3-carboxylic Acid

-

- MDL: MFCD08437591

- インチ: InChI=1S/C13H13NO2/c1-7-4-5-10-6-11(13(15)16)9(3)14-12(10)8(7)2/h4-6H,1-3H3,(H,15,16)

- InChIKey: KNGACCJHYQQKRJ-UHFFFAOYSA-N

- ほほえんだ: Cc1ccc2cc(c(nc2c1C)C)C(=O)O

計算された属性

- せいみつぶんしりょう: 215.09500

- どういたいしつりょう: 215.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 50.2Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 375.0±37.0 °C at 760 mmHg

- フラッシュポイント: 180.6±26.5 °C

- PSA: 50.19000

- LogP: 2.85820

- じょうきあつ: 0.0±0.9 mmHg at 25°C

2,7,8-Trimethylquinoline-3-carboxylic Acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,7,8-Trimethylquinoline-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AH84085-250mg |

2,7,8-Trimethylquinoline-3-carboxylic acid |

92513-34-3 | 95% | 250mg |

$97.00 | 2024-07-18 | |

| abcr | AB213257-5g |

2,7,8-Trimetilquinoline-3-carboxylic acid; . |

92513-34-3 | 5g |

€807.00 | 2024-04-16 | ||

| 1PlusChem | 1P00GTMD-5g |

2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID |

92513-34-3 | 95% | 5g |

$536.00 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528730-5g |

2,7,8-Trimethylquinoline-3-carboxylic acid |

92513-34-3 | 98% | 5g |

¥5756.00 | 2024-04-25 | |

| 1PlusChem | 1P00GTMD-500mg |

2,7,8-TRIMETILQUINOLINE-3-CARBOXYLIC ACID |

92513-34-3 | 95% | 500mg |

$137.00 | 2025-02-27 | |

| A2B Chem LLC | AH84085-1g |

2,7,8-Trimethylquinoline-3-carboxylic acid |

92513-34-3 | 95% | 1g |

$215.00 | 2024-07-18 | |

| abcr | AB213257-10g |

2,7,8-Trimetilquinoline-3-carboxylic acid; . |

92513-34-3 | 10g |

€1232.00 | 2024-04-16 | ||

| A2B Chem LLC | AH84085-2.5g |

2,7,8-Trimethylquinoline-3-carboxylic acid |

92513-34-3 | 95% | 2.5g |

$362.00 | 2024-07-18 | |

| TRC | T900135-100mg |

2,7,8-Trimethylquinoline-3-carboxylic Acid |

92513-34-3 | 100mg |

$ 95.00 | 2022-06-02 | ||

| TRC | T900135-10mg |

2,7,8-Trimethylquinoline-3-carboxylic Acid |

92513-34-3 | 10mg |

$ 50.00 | 2022-06-02 |

2,7,8-Trimethylquinoline-3-carboxylic Acid 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

92513-34-3 (2,7,8-Trimethylquinoline-3-carboxylic Acid) 関連製品

- 104785-55-9(2,4-Dimethylquinoline-3-carboxylic acid)

- 63176-44-3(2-Methyl-1H-indole-3-carboxylic acid)

- 634-37-7(2-methylquinoline-8-carboxylic acid)

- 610261-45-5(2,6-Dimethylquinoline-3-carboxylic acid)

- 635-79-0(2-Methylquinoline-3-carboxylic acid)

- 387361-10-6(2,8-Dimethylquinoline-3-carboxylic acid)

- 470702-35-3(2,7-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID)

- 88344-65-4(2-Methylquinoline-3,4-dicarboxylic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92513-34-3)2,7,8-Trimethylquinoline-3-carboxylic Acid

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):183.0/457.0/697.0